4-Methyl-4-(piperidin-1-yl)piperidine
Overview
Description
“4-Methyl-4-(piperidin-1-yl)piperidine” is a chemical compound with the molecular weight of 182.31 . It is a liquid at room temperature . The IUPAC name for this compound is 4’-methyl-1,4’-bipiperidine . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods. For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3 . The InChI key for this compound is YYWYHZFXVMEZGK-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For example, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 182.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 182.178298710 g/mol .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Research has explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, parameters such as HOMO–LUMO energy gap, chemical hardness, and others have been calculated. These studies help understand the interaction behaviors of piperidine derivatives with metal surfaces, which is crucial in corrosion prevention (Kaya et al., 2016).
Crystallographic Studies
Crystallographic studies of certain piperidine derivatives have been conducted to understand their molecular and crystalline structure. For instance, research on the picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine has revealed detailed structural insights, including hydrogen-bond interactions and crystal packing, which are crucial for understanding the compound's chemical behavior and potential applications (Jasinski et al., 2009).
Bioactive Compound Synthesis
The synthesis and bioactivity of various piperidine derivatives have been explored, revealing their potential in combating various pathogens. For instance, a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has shown broad inhibitory activities against fungi, indicating its potential use in medical or agricultural applications (Xue Si-jia, 2011).
Chemical Activation and Reaction Product Identification
Studies have been conducted to understand the chemical activation of piperidine and the formation of specific Maillard reaction products. These investigations are significant in understanding the reactivity and interaction products of piperidine in various chemical environments, which can be essential for its application in food chemistry and other sectors (Nikolov & Yaylayan, 2010).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a broad range of potential targets.
Mode of Action
Structure-activity relationship studies of related compounds have indicated that certain linkages, such as the ether linkage between quinoline and piperidine, are crucial to their inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its bioavailability .
Result of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Safety information suggests that exposure to dust, mist, gas, or vapors should be avoided, indicating that these environmental factors could potentially influence the compound’s action .
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
4-methyl-4-piperidin-1-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWYHZFXVMEZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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